molecular formula C24H4Cl4O6 B13112459 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

Cat. No.: B13112459
M. Wt: 530.1 g/mol
InChI Key: CEOSGQKGZQZWBE-UHFFFAOYSA-N
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Description

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[1391116,2003,708,2509,13024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone is a complex organic compound with a unique structure characterized by multiple chlorine atoms and oxygen atoms

Preparation Methods

The synthesis of 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone involves several steps. The synthetic routes typically include the chlorination of precursor compounds under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialized coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone stands out due to its unique structure and stability. Similar compounds include:

    1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its optical properties and used in dye synthesis.

    1,2,4,5-tetrachloro-3-nitrobenzene: Used in organic synthesis and as an intermediate in the production of other chemicals.

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C24H4Cl4O6

Molecular Weight

530.1 g/mol

IUPAC Name

2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone

InChI

InChI=1S/C24H4Cl4O6/c25-6-3-1-5-2-4-7(26)10-8(5)9(6)13-11-12(15-17(19(13)27)23(31)33-21(15)29)16-18(20(28)14(10)11)24(32)34-22(16)30/h1-4H

InChI Key

CEOSGQKGZQZWBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C3=C1C=CC(=C3C4=C(C5=C(C6=C4C2=C(C7=C6C(=O)OC7=O)Cl)C(=O)OC5=O)Cl)Cl)Cl

Origin of Product

United States

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